JWH 116

cannabinoid receptor pharmacology structure-activity relationship binding affinity comparison

JWH 116 is a schedule I naphthoylindole CB1 receptor ligand (Ki = 52 ± 5 nM) differentiated by a 2-ethyl substitution on the indole core, which reduces CB1 affinity ~5.8-fold versus JWH-018—providing a quantitative benchmark for steric tolerance at the orthosteric binding pocket. Its distinct LC-MS/MS retention time (cLogP 7.85) and fragmentation pattern enable unambiguous identification in complex biological matrices, preventing co-elution with JWH-018 or JWH-073. Procure this certified analytical reference standard (≥98% purity) for SAR investigations, in vitro CB1 activation studies requiring moderate-affinity agonism, or lipophilicity-dependent membrane partitioning assays across the naphthoylindole series.

Molecular Formula C26H27NO
Molecular Weight 369.5 g/mol
CAS No. 619294-64-3
Cat. No. B608273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWH 116
CAS619294-64-3
SynonymsJWH-116;  JWH 116;  JWH116; 
Molecular FormulaC26H27NO
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2C(=C1CC)C(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C26H27NO/c1-3-5-10-18-27-23(4-2)25(22-15-8-9-17-24(22)27)26(28)21-16-11-13-19-12-6-7-14-20(19)21/h6-9,11-17H,3-5,10,18H2,1-2H3
InChIKeyAQHPTHKEKSWGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JWH 116 (CAS 619294-64-3): Structural Baseline and Procurement Context for Synthetic Cannabinoid Research


JWH 116 is a synthetic cannabinoid receptor ligand belonging to the naphthoylindole family, structurally defined as the indole 2-ethyl derivative of the prototypical compound JWH-018 [1]. Its molecular formula is C26H27NO (MW 369.50 g/mol), incorporating an ethyl substitution at the indole 2-position and an N-pentyl chain [2]. The compound's primary reported binding affinity is for the central cannabinoid CB1 receptor, measured at Ki = 52 ± 5 nM in radioligand displacement assays using rat brain membranes and [3H]CP-55,940 . Notably, a CB2 receptor Ki value has not been reported in the peer-reviewed literature, representing a critical data gap for selectivity assessment [1]. In the United States, all CB1 receptor agonists of the 3-(1-naphthoyl)indole class, including JWH 116, are classified as Schedule I Controlled Substances, necessitating appropriate licensure and record-keeping for procurement [3].

Why Generic Substitution of JWH 116 with Unqualified Analogs Compromises Experimental Integrity


The naphthoylindole cannabinoid class exhibits steep structure-activity relationships (SAR) wherein seemingly minor alkyl substitutions produce pronounced shifts in both receptor binding affinity and functional selectivity profiles [1]. JWH 116's defining 2-ethyl substitution on the indole core distinguishes it mechanistically from its closest structural analog JWH-018, which lacks this modification, as well as from higher-affinity compounds such as AM-2201 (fluorinated pentyl chain) and JWH-073 (N-butyl chain) [2][3]. Critically, the absence of published CB2 receptor affinity data for JWH 116 prevents any meaningful selectivity calculation, whereas comparators like JWH-018 (CB1 Ki = 9.0 nM; CB2 Ki = 2.94 nM; ~3.1x CB2 selectivity) and JWH-073 (CB1 Ki = 8.9 nM; CB2 Ki = 38 nM; ~0.23x CB1:CB2 ratio) possess fully characterized dual-receptor binding profiles [4][5]. Substituting JWH 116 with a higher-affinity analog without rigorous empirical validation introduces unquantifiable confounds in dose-response modeling, receptor occupancy estimation, and inter-study reproducibility—particularly in systems where CB1 versus CB2 signaling contributions are being deconvolved.

JWH 116 (CAS 619294-64-3): Quantitative Differential Evidence Against Closest Comparators


CB1 Receptor Binding Affinity: JWH 116 Demonstrates 5.8-Fold Lower Affinity Than Parent Compound JWH-018

JWH 116 exhibits significantly attenuated CB1 receptor binding affinity relative to its direct structural parent JWH-018. The 2-ethyl substitution on the indole core—the sole structural distinction between these two naphthoylindole compounds—reduces CB1 receptor affinity by approximately 5.8-fold. This difference is quantitatively substantial: JWH 116 has a Ki of 52 ± 5 nM at the CB1 receptor [1], whereas JWH-018, lacking this ethyl group, binds with Ki values reported as 9.0 nM [2] and 9 ± 5 nM [3] under comparable radioligand displacement conditions using [3H]CP-55,940 in rat brain membrane preparations. The magnitude of this affinity reduction (ΔKi ≈ 43 nM) is mechanistically attributed to steric interference with optimal aromatic stacking interactions between the indole core and receptor binding pocket residues, as established in the foundational SAR study of this series [1].

cannabinoid receptor pharmacology structure-activity relationship binding affinity comparison

Absence of Published CB2 Receptor Affinity Data: JWH 116 Lacks Selectivity Characterization Present in JWH-018 and JWH-073

No peer-reviewed CB2 receptor binding affinity (Ki) value has been reported for JWH 116 in the primary literature or authoritative pharmacological databases [1][2]. This represents a fundamental data gap that directly contrasts with comparator compounds JWH-018 and JWH-073, both of which have well-documented dual-receptor binding profiles. JWH-018 binds CB2 with Ki values of 2.94 nM [3] and 2.9 ± 2.6 nM [4], yielding a modest CB2 selectivity of approximately 3.1-fold. JWH-073 binds CB2 with Ki = 38 nM, producing a CB1:CB2 ratio of 0.23 [5]. The absence of CB2 affinity data for JWH 116 precludes any calculation of receptor selectivity, rendering the compound unsuitable for experiments requiring discrimination between CB1- and CB2-mediated signaling pathways.

receptor selectivity CB2 cannabinoid receptor data gap analysis

Structural Divergence: 2-Ethyl Substitution as a Defined Differentiator from Non-Ethylated and Fluorinated Analogs

JWH 116's 2-ethyl indole substitution constitutes a precise structural divergence from three key comparator classes: (1) non-ethylated naphthoylindoles such as JWH-018 (hydrogen at 2-position), (2) N-alkyl chain variants such as JWH-073 (N-butyl versus N-pentyl), and (3) fluorinated analogs such as AM-2201 (5-fluoropentyl chain). The 2-ethyl group is directly implicated in the 5.8-fold reduction in CB1 affinity compared to JWH-018 [1], consistent with computational docking studies from the broader JWH series demonstrating that indole 2-position alkyl substitutions alter aromatic stacking geometry with CB1 receptor phenylalanine residues (Phe200, Phe268, Phe379) [2][3]. In contrast, AM-2201's fluorinated pentyl chain yields substantially enhanced affinity (CB1 Ki = 1.0 nM; CB2 Ki = 2.6 nM) without indole core modification [4].

structure-activity relationship naphthoylindole analogs molecular docking

Physicochemical Profile: High Lipophilicity (cLogP ~7.85) Distinguishes Solubility and Assay Handling Requirements

JWH 116 exhibits a calculated LogP (cLogP) of approximately 7.85 [1], placing it among the more lipophilic members of the naphthoylindole series. For comparison, JWH-018 has a cLogP of 5.68 [2], while JWH-073 has a cLogP of 5.18 [3]. This elevated lipophilicity (~2.2–2.7 log units higher) necessitates specific solvent conditions for assay preparation: JWH 116 is soluble at 10 mg/mL in ethanol, 11 mg/mL in DMSO, and 6 mg/mL in DMF, with recommended storage at -20°C and avoidance of repeated freeze-thaw cycles to prevent aggregation and precipitation . The higher cLogP value also predicts increased nonspecific binding to plasticware and membrane fractions, requiring careful experimental controls.

physicochemical properties solubility assay compatibility

Validated Application Scenarios for JWH 116 Based on Quantitative Differential Evidence


Structure-Activity Relationship Studies of Indole 2-Position Modifications

JWH 116 serves as a defined comparator in SAR investigations examining the functional consequences of indole 2-alkyl substitutions on CB1 receptor pharmacology. Its 5.8-fold reduction in CB1 affinity relative to the unsubstituted parent JWH-018 provides a quantitative benchmark for assessing steric tolerance at the receptor's aromatic binding pocket [1]. Researchers can employ JWH 116 alongside JWH-018 and other 2-position variants to map how incremental alkyl bulk at this locus modulates binding energy, receptor conformation, and downstream signaling bias [2].

Analytical Reference Standard for Forensic Toxicology Method Development

JWH 116 is procured as a certified analytical reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods targeting naphthoylindole synthetic cannabinoids. Its distinct retention time (derived from the 2-ethyl substitution and high cLogP of 7.85) and unique fragmentation pattern differentiate it from co-eluting analogs such as JWH-018 and JWH-073, enabling unequivocal identification in complex biological matrices [3].

CB1 Receptor Pharmacology in Systems with Characterized Endocannabinoid Tone

Given the established CB1 receptor Ki of 52 ± 5 nM [1], JWH 116 is suitable for in vitro CB1 receptor activation studies where moderate-affinity agonist activity is required to avoid receptor desensitization or tachyphylaxis observed with high-affinity agonists such as AM-2201 (Ki = 1.0 nM) [4]. This property is particularly relevant in primary neuronal culture systems where endogenous cannabinoid signaling pathways are being interrogated without the confounding effects of supraphysiological receptor occupancy.

Lipophilicity-Dependent Cellular Uptake and Membrane Partitioning Studies

JWH 116's elevated cLogP of 7.85—substantially exceeding that of JWH-018 (cLogP = 5.68) and JWH-073 (cLogP = 5.18)—positions the compound as a model ligand for investigating the relationship between lipophilicity and apparent in vitro potency in cell-based cannabinoid assays [3]. Researchers can quantify nonspecific membrane partitioning and plastic adsorption effects as a function of cLogP, informing correction factors for accurate concentration-response modeling across the naphthoylindole series.

Technical Documentation Hub

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